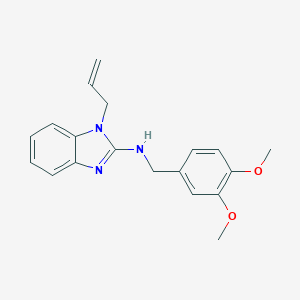

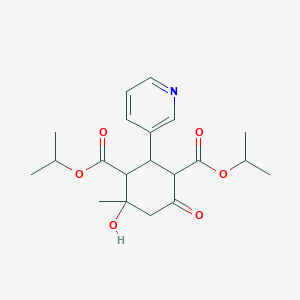

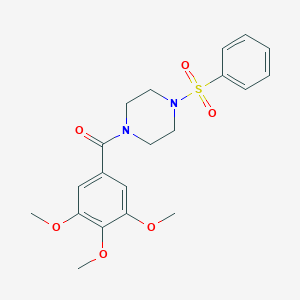

![molecular formula C18H20N2O B367122 (1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 537009-70-4](/img/structure/B367122.png)

(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol, also known as IBNAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Electrochemical Properties and Redox Characteristics

The compound’s electrochemical behavior has been studied using cyclic voltammetry. Specifically, researchers have investigated the effect of substituents on its redox properties. Notably, the reversible electrochemical redox transformation from quinone to biradical occurs at positive potentials . This unique behavior makes it a promising candidate for applications in energy storage, sensors, or catalysis.

Organic Light-Emitting Diodes (OLEDs)

Another related compound, 4,4’-bis(1-(4-cyano-phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)biphenyl (CN-BPPI) , has been synthesized and studied. CN-BPPI exhibits morphologically stable amorphous films upon thermal evaporation, making it suitable for OLED applications . Its electronic and optical properties could contribute to efficient light emission in OLED devices.

Regiocontrolled Synthesis of Substituted Imidazoles

Imidazoles play a crucial role in functional molecules used across various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles have expanded their utility. Researchers have focused on constructing specific bonds during imidazole formation, which could impact drug discovery, materials science, and catalysis .

Mécanisme D'action

Target of Action

Similar benzimidazole derivatives have been known to exhibit antimicrobial activity , suggesting that their targets could be enzymes or proteins essential for microbial survival.

Mode of Action

It’s known that benzimidazole derivatives can interact with their targets through hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Given the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in microbes, such as DNA synthesis, protein synthesis, or cell wall synthesis.

Result of Action

Based on the antimicrobial activity of similar compounds , it can be inferred that the compound may lead to the death of microbial cells by inhibiting essential cellular functions.

Propriétés

IUPAC Name |

[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-13(2)15-9-7-14(8-10-15)11-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-10,13,21H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRLAQGNLWTFHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

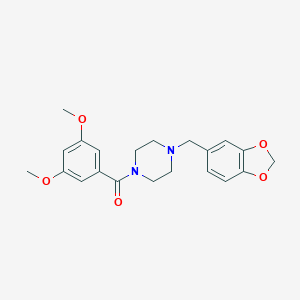

![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B367058.png)

![(1S,2R,6R,8S,9R)-N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B367078.png)

![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)

![Dimethyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B367119.png)

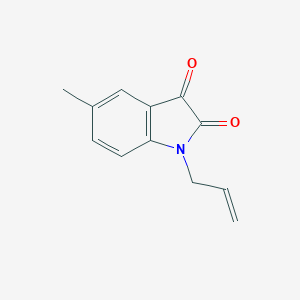

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)